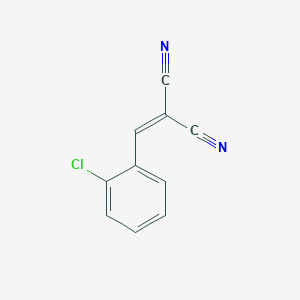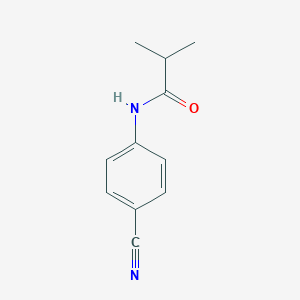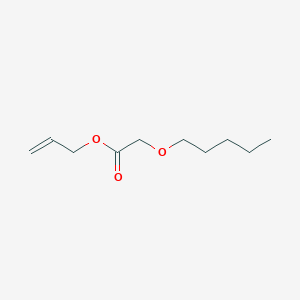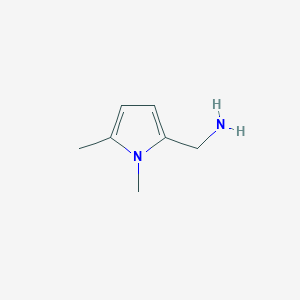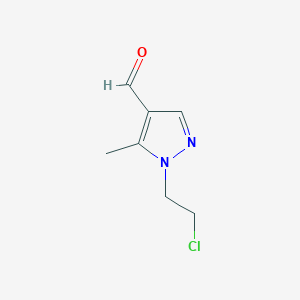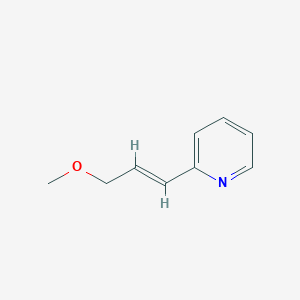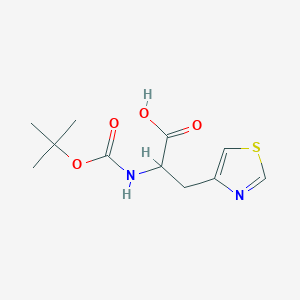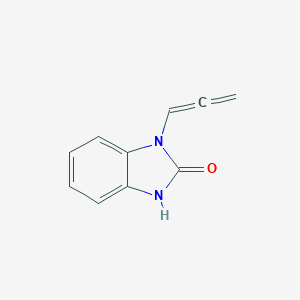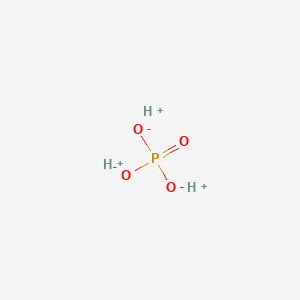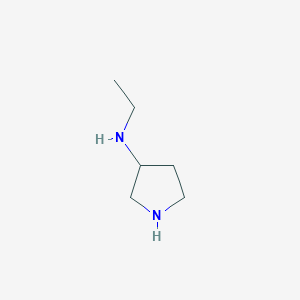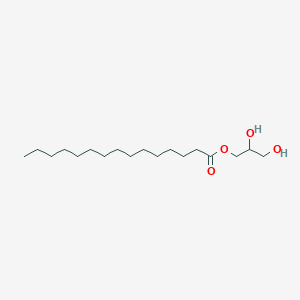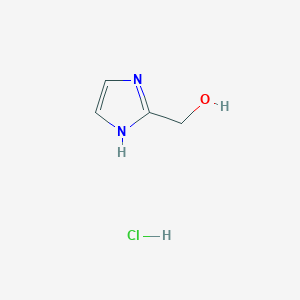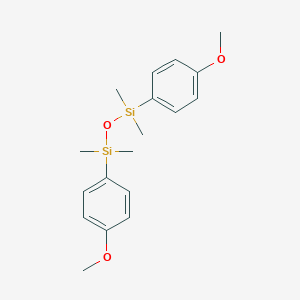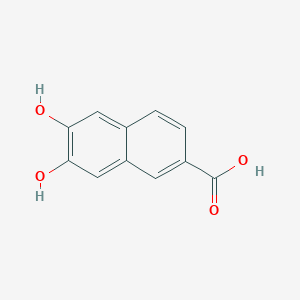
6,7-Dihydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups at the 6 and 7 positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- typically involves the oxidation of 6-hydroxy-2-naphthoic acid. One common method is the regioselective oxidation using whole cells of recombinant Escherichia coli expressing the enzyme CYP199A2, which catalyzes the conversion to 6,7-dihydroxy-2-naphthoic acid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions not occupied by hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6,7-dihydroxy- involves its interaction with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups on the naphthalene ring play a crucial role in these interactions, as they can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthoic acid: Lacks the hydroxyl groups at positions 6 and 7.
6-Hydroxy-2-naphthoic acid: Has only one hydroxyl group at position 6.
2,6-Dicarboxynaphthalene: Contains two carboxylic acid groups at positions 2 and 6.
Uniqueness
2-Naphthalenecarboxylic acid, 6,7-dihydroxy- is unique due to the presence of two hydroxyl groups on the naphthalene ring, which significantly influences its chemical reactivity and potential applications. The hydroxyl groups enhance its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
6,7-dihydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5,12-13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWJIPREFDATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332808 |
Source


|
| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113458-95-0 |
Source


|
| Record name | 6,7-dihydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
